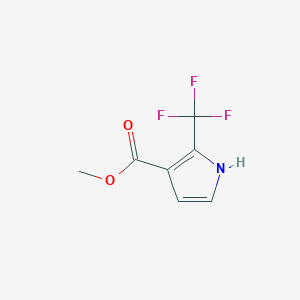

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Description

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a fluorinated pyrrole derivative with significant interest in medicinal and materials chemistry. Pyrroles are aromatic heterocycles widely studied for their electronic properties and bioactivity. The trifluoromethyl (-CF₃) group at the 2-position enhances lipophilicity and metabolic stability, while the methyl ester at the 3-position contributes to reactivity in further functionalization. This compound is synthesized via multi-step routes, often involving cyclocondensation or cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREJVHZMQZKVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the reaction of a suitable pyrrole precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 5 µM against Mycobacterium tuberculosis H37Ra .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study demonstrated that this compound derivatives inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values were approximately 4.375 µM for MCF7 and 5.014 µM for HCT116, indicating potent anticancer activity .

Mechanisms of Action

The mechanisms underlying the biological activity of this compound involve:

- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Kinase Pathway Inhibition : It interacts with multiple kinase pathways crucial for cell growth and survival, resulting in downregulation of proteins involved in tumor progression .

Agricultural Applications

Fluorinated compounds, including this compound, play a vital role in developing agrochemicals. The trifluoromethyl group enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. Reports indicate that approximately 30% of pesticides contain fluorinated compounds, which significantly enhance their performance against pests and diseases .

Materials Science

In materials science, this compound is being explored for its potential use in synthesizing advanced materials with unique properties. The incorporation of trifluoromethyl groups into polymers can lead to materials with enhanced thermal stability, chemical resistance, and mechanical strength.

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF7 | 4.375 | |

| Antiproliferative | HCT116 | 5.014 | |

| Antimicrobial | Mycobacterium tuberculosis H37Ra | 5 |

Case Study: Anticancer Activity

A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer activity. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. These findings suggest that further development could lead to new therapeutic agents for cancer treatment.

Case Study: Agricultural Efficacy

Another study investigated the use of trifluoromethyl-containing compounds as agrochemicals. The research demonstrated that these compounds could effectively control pest populations while exhibiting low toxicity to non-target organisms, highlighting their potential as environmentally friendly agricultural solutions.

Mechanism of Action

The mechanism by which Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate

Key Differences :

- Substituent Position : The -CF₃ group at the 4-position (vs. 2-position in the target compound) alters electronic distribution. This affects dipole moments and intermolecular interactions, as seen in crystallographic studies ().

- Biological Activity : Pyrrole derivatives with -CF₃ groups exhibit anti-inflammatory and antitumor properties. Positional isomerism can modulate potency; for example, 4-CF₃ analogs may exhibit better solubility due to altered hydrogen-bonding patterns .

Table 1: Physicochemical Comparison of Pyrrole Derivatives

Esters and Substituent Effects

- Ester Group Variation : Replacing the methyl ester (COOMe) with ethyl (COOEt) or bulkier esters impacts solubility and hydrolysis rates. For instance, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate () demonstrates reduced aqueous solubility compared to methyl esters, critical for pharmacokinetics.

- Electron-Withdrawing Groups : The -CF₃ group’s strong electron-withdrawing effect stabilizes the pyrrole ring against electrophilic attacks, contrasting with methyl or ethyl groups, which are electron-donating.

Complex Heterocyclic Analogs

Compounds like methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate () highlight structural diversity. Key distinctions include:

- Extended π-Systems: The fused chromeno-pyrrole system enhances planarity and π-π stacking, influencing solid-state packing (e.g., monoclinic crystal system, space group P2₁/n) .

- Hydrogen Bonding : Weak C–H⋯O interactions in crystals () contrast with stronger hydrogen bonds in simpler pyrroles, affecting melting points and bioavailability.

Biological Activity

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has attracted attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on recent research findings, case studies, and structural activity relationships.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The chemical structure can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The mechanism of action appears to involve the induction of apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| HCT116 | 4.8 | Caspase activation |

| A375 | 6.0 | Modulation of Bcl-2 family proteins |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

Case Studies

- In Vivo Efficacy : In a study involving SCID mice with xenograft tumors, administration of this compound at a dose of 15 mg/kg resulted in significant tumor regression after two weeks of treatment. Tumor tissues showed increased levels of apoptotic markers such as cleaved PARP and caspase-3, indicating effective induction of apoptosis in vivo.

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the effects of different substituents on biological activity. The introduction of various functional groups at the pyrrole ring was found to influence both anticancer and antimicrobial activities significantly.

Q & A

What are the established synthetic routes for Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate, and what analytical methods are used to confirm its structure?

Level: Basic

Methodological Answer:

The synthesis typically involves condensation reactions of enamines with halogenated trifluoromethyl ketones, as outlined in fluorinated pyrrole methodologies . For example, a derivative of this compound was synthesized via coupling of a cyclopropane carboxamide intermediate with a trifluoromethylpyridylmethyl group, followed by esterification . Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and regioselectivity (e.g., 9.76 ppm for NH in DMSO-d) .

- LCMS/HPLC : To verify molecular ion peaks (e.g., m/z 367.8 [M+H]) and purity (≥95%) .

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

What purification and crystallization strategies are effective for this compound to achieve high purity for crystallographic studies?

Level: Basic

Methodological Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit differential solubility.

- Chromatography : Flash column chromatography with silica gel and gradients of ethyl acetate/hexane to remove byproducts .

- Crystallization Setup : Slow evaporation from acetone or dichloromethane at 4°C enhances crystal quality. For X-ray studies, ensure crystals are mounted in inert oil to prevent degradation .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in antimalarial research?

Level: Advanced

Methodological Answer:

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Measure IC values via spectrophotometric assays monitoring the reduction of 2,6-dichloroindophenol at 600 nm .

- Plasmodium falciparum Growth Inhibition : Use synchronized cultures in human erythrocytes with hypoxanthine incorporation to assess parasite viability .

- Cytotoxicity Screening : Employ mammalian cell lines (e.g., HepG2) with MTT assays to ensure selectivity over host cells.

How should researchers address discrepancies in NMR chemical shift assignments for this compound across different studies?

Level: Advanced

Methodological Answer:

- Solvent and Temperature Calibration : Ensure NMR spectra are acquired under identical conditions (e.g., DMSO-d at 298 K) .

- 2D NMR Correlation : Use HSQC and HMBC to resolve overlapping signals and assign protons/carbons unambiguously.

- Cross-Validation with Crystallography : Compare experimental NMR shifts with DFT-calculated shifts derived from X-ray structures .

How can computational tools like Mercury CSD aid in predicting the crystal packing and intermolecular interactions of this compound?

Level: Advanced

Methodological Answer:

- Packing Similarity Analysis : Compare predicted crystal structures with existing Crystallographic Information Files (CIFs) in the Cambridge Structural Database (CSD) .

- Intermolecular Interaction Mapping : Use Mercury’s "Contacts" module to identify weak interactions (e.g., C–H⋯O, π-stacking) critical for stability .

- Void Analysis : Calculate solvent-accessible volumes to optimize crystallization solvents .

What strategies can resolve low yields in the trifluoromethylation step during synthesis?

Level: Advanced

Methodological Answer:

- Reagent Optimization : Use Umemoto’s reagent or Togni’s reagent for efficient trifluoromethylation under mild conditions .

- Catalysis : Employ copper(I) iodide or photoredox catalysts (e.g., Ru(bpy)) to enhance radical trifluoromethylation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled dielectric heating .

How does the electronic effect of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effect : The CF group deactivates the pyrrole ring, directing nucleophilic attacks to the C-4 position.

- Kinetic Studies : Monitor reactions (e.g., with amines or thiols) using NMR to track substituent effects on reaction rates .

- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.